molecular formula C17H24BrNO3 B2370356 Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate CAS No. 2158541-78-5

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate

Cat. No. B2370356
CAS RN: 2158541-78-5
M. Wt: 370.287
InChI Key: HVZTWDMTZOKDAS-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . It is also one of the precursors that can be used for the manufacture of fentanyl and its analogues .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is C16H22BrNO2 . The molecular weight is 340.26 .


Chemical Reactions Analysis

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is used as a precursor in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .


Physical And Chemical Properties Analysis

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” has a predicted boiling point of 398.5±42.0 °C and a predicted density of 1.283±0.06 g/cm3 . It is a solid substance with an off-white color .

Scientific Research Applications

Intermediate in Biologically Active Compounds Synthesis

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is notable as an important intermediate in the synthesis of various biologically active compounds. For example, its derivatives have been utilized in the synthesis of crizotinib, a medication used to treat certain types of cancer (Kong et al., 2016). Similarly, variants of this compound are key intermediates in the synthesis of Vandetanib, another anticancer drug (Wang et al., 2015).

Structural Analysis and Molecular Packing

The compound and its related derivatives have been studied for their molecular structures and packing. For instance, X-ray studies have revealed interesting structural aspects of related tert-butyl piperidine-1-carboxylates, including their configurations and molecular packing, driven by strong hydrogen bonds (Didierjean et al., 2004).

Synthesis Optimization and Characterization

Research has been conducted on optimizing the synthesis methods for tert-butyl piperidine-1-carboxylates and characterizing their structures. This includes developing high-yield synthesis methods and confirming the structures through NMR and MS spectrum analysis. These studies are significant in the context of small molecule anticancer drugs (Zhang et al., 2018).

Role in the Synthesis of Fused Piperidine Derivatives

The compound plays a role in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, which are important for pharmaceutical applications (Moskalenko & Boev, 2014).

Synthesis of Optically Active Compounds

It has been used in the synthesis of optically active compounds, such as those used in the development of nociceptin antagonists, which are significant in the field of pain management (Jona et al., 2009).

Mechanism of Action

Target of Action

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate, also known as EN300-4878555, is primarily used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

As an intermediate in the synthesis of Niraparib, EN300-4878555 contributes to the overall mechanism of action of this drug. Niraparib works by inhibiting PARP enzymes, thereby preventing the repair of DNA damage in cancer cells and leading to their death .

Biochemical Pathways

The compound plays a role in the biochemical pathway leading to the synthesis of Niraparib, which ultimately affects the DNA repair pathway in cells. By inhibiting PARP enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death .

Pharmacokinetics

As an intermediate in the synthesis of niraparib, it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug .

Result of Action

The result of the action of EN300-4878555, through its role in the synthesis of Niraparib, is the inhibition of DNA repair in cancer cells. This leads to an accumulation of DNA damage, which ultimately results in cell death .

Action Environment

The action of EN300-4878555, as an intermediate in drug synthesis, is influenced by various factors in the chemical environment, including temperature, pH, and the presence of other reactants. These factors can affect the efficiency of the synthesis process and the stability of the compound .

Safety and Hazards

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Given that “Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral PARP inhibitor, its future directions are likely tied to the development and application of PARP inhibitors in cancer treatment . As our understanding of the role of PARP in DNA repair and cancer progression deepens, there may be potential for further optimization and application of this compound in the synthesis of more effective PARP inhibitors .

properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZTWDMTZOKDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate

CAS RN

2158541-78-5
Record name tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate
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